(-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide

Description

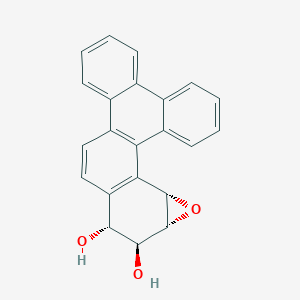

(-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide is a polycyclic aromatic hydrocarbon derivative. It is known for its complex structure, which includes multiple aromatic rings and an epoxide group. This compound is of significant interest due to its potential carcinogenic properties and its role in environmental pollution .

Properties

CAS No. |

132832-27-0 |

|---|---|

Molecular Formula |

C22H16O3 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(16S,18R,19S,20R)-17-oxahexacyclo[12.9.0.02,7.08,13.015,21.016,18]tricosa-1(14),2,4,6,8,10,12,15(21),22-nonaene-19,20-diol |

InChI |

InChI=1S/C22H16O3/c23-19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)21-22(25-21)20(19)24/h1-10,19-24H/t19-,20+,21+,22-/m1/s1 |

InChI Key |

GZHHSQMUVHHNOY-CLAROIROSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)C(C(C6C5O6)O)O |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)[C@H]([C@@H]([C@@H]6[C@H]5O6)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C5=C(C=C3)C(C(C6C5O6)O)O |

Other CAS No. |

119479-44-6 132832-27-0 |

Synonyms |

enzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, (7alpha,8beta,8aalpha, 9aalpha)-isomer benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, (7alpha,8beta,8aalpha,9aalpha), (+-)-isomer benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide, (7alpha,8beta,8abeta,9abeta), (+-)-isomer BgC-diol-epoxide syn-benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide typically involves the dihydroxylation of Benzo(g)chrysene followed by epoxidation. The dihydroxylation can be achieved using osmium tetroxide (OsO4) as a catalyst, while the epoxidation is often carried out using m-chloroperoxybenzoic acid (m-CPBA) under mild conditions .

Industrial Production Methods

laboratory-scale synthesis methods are well-established and involve the use of high-performance liquid chromatography (HPLC) for the separation of diastereomers .

Chemical Reactions Analysis

Types of Reactions

(-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide undergoes various chemical reactions, including:

Oxidation: This compound can be further oxidized to form quinones.

Reduction: Reduction reactions can convert the epoxide group to a diol.

Substitution: Nucleophilic substitution reactions can occur at the epoxide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Diols.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide is extensively studied for its role in carcinogenesis. It forms DNA adducts, which can lead to mutations and cancer. This compound is used in research to understand the mechanisms of chemical carcinogenesis and to develop potential therapeutic interventions .

Mechanism of Action

The compound exerts its effects by forming DNA adducts through its epoxide group. These adducts can cause mutations during DNA replication, leading to carcinogenesis. The primary molecular targets are the nucleophilic sites on DNA bases, particularly adenine and guanine .

Comparison with Similar Compounds

Similar Compounds

- 7,12-Dimethylbenz(a)anthracene

- Dibenzo(a,l)pyrene

- Benzo(a)pyrene

Uniqueness

(-)-syn-Benzo(g)chrysene-11,12-dihydrodiol-13,14-epoxide is unique due to its specific structure, which includes a fjord region that influences its reactivity and interaction with DNA. This structural feature distinguishes it from other polycyclic aromatic hydrocarbons and contributes to its potent carcinogenic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.